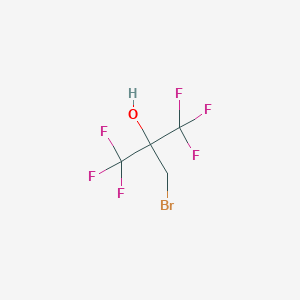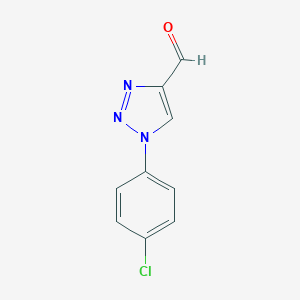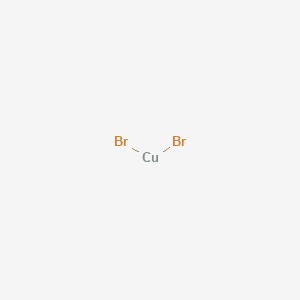![molecular formula C22H42NO4 B045490 [2-(Butan-2-yl)-2-(12-carboxydodecyl)-4,4-dimethyl-1,3-oxazolidin-3-yl]oxidanyl CAS No. 50614-00-1](/img/structure/B45490.png)
[2-(Butan-2-yl)-2-(12-carboxydodecyl)-4,4-dimethyl-1,3-oxazolidin-3-yl]oxidanyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Butan-2-yl)-2-(12-carboxydodecyl)-4,4-dimethyl-1,3-oxazolidin-3-yl]oxidanyl, also known as 2-BOD-4,4-DM-1,3-OX, is a synthetic compound that has been studied for its potential applications in the field of scientific research. It is a member of the oxazolidinone class of compounds, which are characterized by their ability to bind to certain proteins and inhibit their function. 2-BOD-4,4-DM-1,3-OX has been studied for its potential to be used in laboratory experiments and for its biochemical and physiological effects on cells.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for '[2-(Butan-2-yl)-2-(12-carboxydodecyl)-4,4-dimethyl-1,3-oxazolidin-3-yl]oxidanyl' involves the formation of the oxazolidinone ring followed by the attachment of the alkyl and carboxyl groups. The final step involves the oxidation of the hydroxyl group to form the oxidanyl group.
Starting Materials
Butan-2-ol, 12-bromododecanoic acid, 4,4-dimethyl-1,3-oxazolidin-2-one, Triethylamine, Dichloromethane, Dimethyl sulfoxide, Sodium hydride, Methanol, Hydrogen peroxide
Reaction
Step 1: Conversion of Butan-2-ol to Butan-2-yl bromide using Hydrogen Bromide, Step 2: Reaction of Butan-2-yl bromide with 12-bromododecanoic acid in the presence of Triethylamine and Dichloromethane to form 2-(Butan-2-yl)-2-(12-bromododecyl)-4,4-dimethyl-1,3-oxazolidin-3-yl, Step 3: Conversion of 2-(Butan-2-yl)-2-(12-bromododecyl)-4,4-dimethyl-1,3-oxazolidin-3-yl to 2-(Butan-2-yl)-2-(12-carboxydodecyl)-4,4-dimethyl-1,3-oxazolidin-3-yl using Sodium hydride and Dimethyl sulfoxide, Step 4: Oxidation of the hydroxyl group in 2-(Butan-2-yl)-2-(12-carboxydodecyl)-4,4-dimethyl-1,3-oxazolidin-3-yl to form the oxidanyl group using Hydrogen peroxide and Methanol
Aplicaciones Científicas De Investigación
[2-(Butan-2-yl)-2-(12-carboxydodecyl)-4,4-dimethyl-1,3-oxazolidin-3-yl]oxidanyl-1,3-OX has been studied for its potential applications in scientific research. It has been shown to bind to certain proteins and inhibit their function, which has led to its potential use as an inhibitor in laboratory experiments. It has also been studied for its potential use as a therapeutic agent, as it has been shown to have an inhibitory effect on certain bacterial and fungal pathogens. Additionally, [2-(Butan-2-yl)-2-(12-carboxydodecyl)-4,4-dimethyl-1,3-oxazolidin-3-yl]oxidanyl-1,3-OX has been studied for its potential to be used in the synthesis of other compounds.
Mecanismo De Acción
[2-(Butan-2-yl)-2-(12-carboxydodecyl)-4,4-dimethyl-1,3-oxazolidin-3-yl]oxidanyl-1,3-OX binds to certain proteins and inhibits their function. It has been shown to bind to the active site of certain enzymes, preventing them from catalyzing their respective reactions. Additionally, it has been shown to be a competitive inhibitor, meaning that it competes with the substrate for the active site of the enzyme, thus preventing the substrate from binding to the enzyme and catalyzing the reaction.
Efectos Bioquímicos Y Fisiológicos
[2-(Butan-2-yl)-2-(12-carboxydodecyl)-4,4-dimethyl-1,3-oxazolidin-3-yl]oxidanyl-1,3-OX has been studied for its biochemical and physiological effects on cells. It has been shown to have an inhibitory effect on certain bacterial and fungal pathogens, as well as an inhibitory effect on certain enzymes involved in cellular metabolism. Additionally, it has been shown to have an anti-inflammatory effect on cells, as well as a neuroprotective effect.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[2-(Butan-2-yl)-2-(12-carboxydodecyl)-4,4-dimethyl-1,3-oxazolidin-3-yl]oxidanyl-1,3-OX has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is relatively stable in aqueous solutions. Additionally, it is non-toxic and has a relatively low cost. However, there are also some limitations to its use in laboratory experiments. It can be difficult to obtain in large quantities, and it can be difficult to purify. Additionally, its inhibitory effects can vary depending on the concentration and the specific enzyme or pathogen that it is targeting.
Direcciones Futuras
There are several potential future directions for [2-(Butan-2-yl)-2-(12-carboxydodecyl)-4,4-dimethyl-1,3-oxazolidin-3-yl]oxidanyl-1,3-OX. It could be used to develop new therapeutic agents for the treatment of bacterial and fungal infections. Additionally, it could be used to develop new inhibitors for laboratory experiments. It could also be used to develop new compounds for
Propiedades
InChI |
InChI=1S/C22H42NO4/c1-5-19(2)22(23(26)21(3,4)18-27-22)17-15-13-11-9-7-6-8-10-12-14-16-20(24)25/h19H,5-18H2,1-4H3,(H,24,25) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOHLTFTYSPMNOW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1(N(C(CO1)(C)C)[O])CCCCCCCCCCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40964854 |
Source


|
| Record name | [2-(Butan-2-yl)-2-(12-carboxydodecyl)-4,4-dimethyl-1,3-oxazolidin-3-yl]oxidanyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40964854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Butan-2-yl)-2-(12-carboxydodecyl)-4,4-dimethyl-1,3-oxazolidin-3-yl]oxidanyl | |
CAS RN |
50614-00-1 |
Source


|
| Record name | 14-Doxylstearic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050614001 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [2-(Butan-2-yl)-2-(12-carboxydodecyl)-4,4-dimethyl-1,3-oxazolidin-3-yl]oxidanyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40964854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,7-Dimethyl-1H-benzo[D]imidazole-2-thiol](/img/structure/B45407.png)
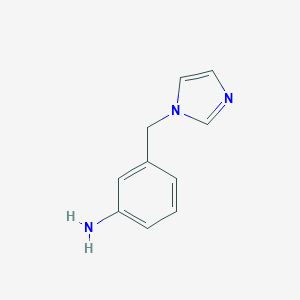
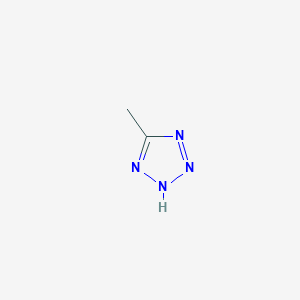
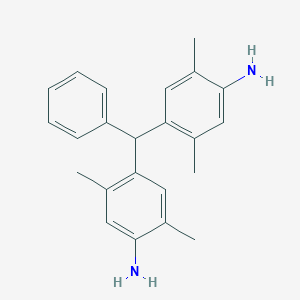
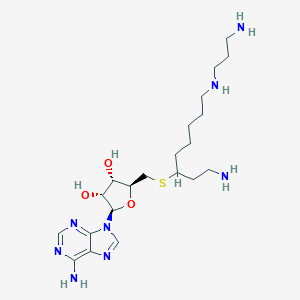
![Benzoic acid, 3,3'-[thiobis(2,1-phenyleneazo)]bis[6-hydroxy-](/img/structure/B45420.png)
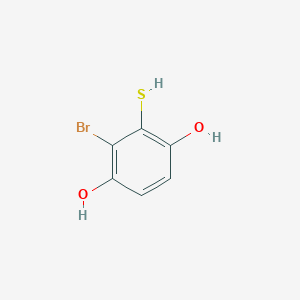
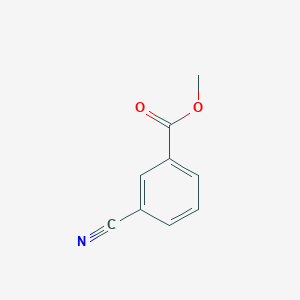
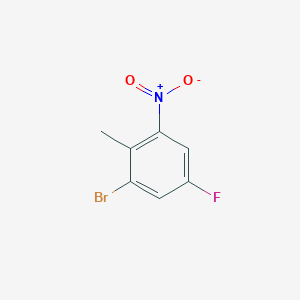
![(19S)-8-(Ethoxymethyl)-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B45431.png)
![N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-5-iodo-2,3-dihydro-1-benzofuran-7-carboxamide](/img/structure/B45432.png)
